2-Methyl-2-azaspiro[4.4]non-7-EN-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
116548-94-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.4]non-7-en-1-one |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-9(8(10)11)4-2-3-5-9/h2-3H,4-7H2,1H3 |
InChI Key |
FPTBFQCEOBTMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CC=CC2 |
Origin of Product |
United States |
The Structural Significance of Spirocyclic Frameworks in Organic Chemistry
Overview of Azaspirocyclic Lactam Architectures
Azaspirocyclic lactams are a subclass of spirocyclic compounds that incorporate a nitrogen atom within one of the rings and a lactam (a cyclic amide) functionality. These structures are of particular interest as they are found in a variety of natural products with potent biological activities. The presence of the lactam ring, a common feature in many pharmaceuticals, combined with the spirocyclic core, creates a unique chemical space for drug discovery.
The nomenclature of spirocyclic compounds follows the von Baeyer system, with specific rules for indicating the spiro atom and the number of atoms in each ring. For azaspirocyclic systems, the prefix "aza" denotes the replacement of a carbon atom with a nitrogen atom. The position of the nitrogen and any substituents are indicated by locants.
In the case of 2-Methyl-2-azaspiro[4.4]non-7-en-1-one , the nomenclature can be broken down as follows:
spiro[4.4] : Indicates a spirocyclic system with two rings connected by a spiro atom. The numbers in the brackets denote the number of atoms in each ring, excluding the spiro atom. In this case, both rings are five-membered.
nonane : The parent hydrocarbon name for a nine-carbon spiroalkane.
2-aza : A nitrogen atom is at the 2-position of the spirocyclic system.
2-Methyl : A methyl group is attached to the nitrogen atom at the 2-position.
7-en : A double bond is present between the 7th and 8th carbon atoms.
1-one : A carbonyl group is at the 1-position, indicating a lactam.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 116548-94-8 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.208 g/mol |
| Synonyms | 2-AZASPIRO[4.4]NON-7-EN-1-ONE, 2-METHYL- |
The spiro center in azaspirocyclic lactams is a quaternary carbon, which can be a stereocenter if the two rings are different. The rigid nature of the spirocyclic framework leads to well-defined conformational preferences. The five-membered rings in the [4.4]nonane system can adopt envelope or twist conformations. The specific conformation adopted by this compound would influence the spatial orientation of the methyl group and the reactivity of the double bond and lactam functionality. The stereochemistry of the spiro center and any other chiral centers in the molecule is crucial for its biological activity, as enantiomers often exhibit different pharmacological profiles.
Historical Development of Synthetic Methodologies for Spirocyclic Lactams
The synthesis of spirocyclic lactams has been a long-standing challenge in organic synthesis, requiring the development of specialized methodologies. Early approaches often involved multi-step sequences with limited control over stereochemistry. In recent decades, significant progress has been made, with the advent of new synthetic strategies.
Key developments include:
Intramolecular Cyclization Reactions: These are among the most common methods, where a suitably functionalized acyclic precursor undergoes cyclization to form the spirocyclic core.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of various ring systems, including spirocycles.
[3+2] Cycloadditions: Phosphine-catalyzed [3+2]-cycloadditions have been employed for the synthesis of 2-azaspiro[4.4]nonan-1-ones. osti.gov
Domino and Tandem Reactions: These elegant strategies allow for the formation of multiple bonds and rings in a single synthetic operation, leading to a rapid increase in molecular complexity. For instance, domino radical bicyclization has been used to create the 1-azaspiro[4.4]nonane skeleton. nih.govnih.gov
Research Landscape and Significance of the this compound Core
Derivatives of 1-azaspiro[4.4]nonane have also shown promise as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis of enantiomerically pure (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal has been reported as a key intermediate for the elaboration of (-)-cephalotaxine. crossref.org
The 2-azaspiro[4.4]nonane framework, to which the titular compound belongs, is also of synthetic interest. Methodologies such as phosphine-catalyzed [3+2]-cycloadditions have been developed for the synthesis of 2-azaspiro[4.4]nonan-1-ones, highlighting the efforts to access this structural class. osti.govresearchgate.netresearchgate.net The presence of the enone functionality in this compound provides a handle for further chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules.
The limited publicly available research specifically on this compound suggests that it may be a novel compound with untapped potential or a specialized intermediate in proprietary research. Further investigation into its synthesis and biological properties would be necessary to fully elucidate its significance.
Mechanistic Investigations of Reactions Involving 2 Methyl 2 Azaspiro 4.4 Non 7 En 1 One Formation
Unraveling Reaction Pathways and Intermediates
The construction of the 2-azaspiro[4.4]nonenone framework can be achieved through several strategic approaches, each characterized by distinct reaction pathways and key intermediates. Prominent among these are intramolecular cycloadditions and transition metal-catalyzed spirocyclizations.
One of the primary routes involves the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered pyrrolidine (B122466) ring of the spirocycle. uow.edu.auosti.gov This pathway can be catalyzed by phosphines and often involves the in situ generation of reactive intermediates like azomethine ylides. researchgate.netnih.govallfordrugs.com The nature of these intermediates, whether they are transient species or exist in a stepwise fashion, is a key area of mechanistic investigation.
Another powerful strategy is the gold(I)-catalyzed spirocyclization of specifically designed acyclic precursors, such as 1-ene-4,9-diyne esters. rsc.org This method proceeds through a complex cascade of reactions, including 1,2- or 1,3-acyloxy migration and a Nazarov cyclization, ultimately leading to the desired azaspiro[4.4]nonenone ring system. rsc.org The key intermediates in this pathway are proposed to be cationic allylic vinyl ether gold species and 1,3-cyclopentadienyl intermediates. rsc.org
Radical-mediated reactions offer yet another avenue. Domino radical bicyclizations, for instance, utilize radical intermediates to construct the spirocyclic system in a single step. nih.govacs.org These reactions are typically initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and involve the formation and subsequent capture of alkoxyaminyl radicals. nih.gov
Detailed Mechanistic Proposals for Spirocyclization Reactions
A deeper understanding of spirocyclization reactions requires a detailed examination of the proposed intermediates and the transition states that lead to the formation of the 2-azaspiro[4.4]nonenone core. The debate between concerted and stepwise mechanisms, and the characterization of zwitterionic, diradical, radical, and carbocationic intermediates, are central to these investigations.
Zwitterionic and Diradical Intermediates in Cycloadditions
In the context of [3+2] cycloadditions for forming the pyrrolidine ring, the mechanism is not always a single concerted step. psiberg.comdifferencebetween.com A stepwise pathway involving zwitterionic or diradical intermediates is often proposed, particularly when there are significant polar interactions between the reacting components or when steric hindrance is a factor. mdpi.comnih.gov
A zwitterionic intermediate is characterized by the presence of separated positive and negative charges within the same molecule. mdpi.com The formation of such an intermediate can be favored in polar solvents and by the presence of substituents that can stabilize the ionic centers. nih.govbohrium.com The existence of acyclic adducts alongside the expected cyclic products in some reaction mixtures provides indirect evidence for a zwitterionic pathway. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to explore the energy profiles of these reactions and have, in some cases, successfully localized zwitterionic intermediates on the reaction path. rsc.org For example, the reaction of sterically crowded thiocarbonyl ylides with certain alkenes is a well-documented case of a stepwise [3+2] cycloaddition proceeding through a zwitterionic mechanism. mdpi.combohrium.com
Diradical intermediates, which contain two unpaired electrons, represent another possible stepwise pathway. This mechanism is often considered in reactions that are less polar in nature. Distinguishing between a concerted mechanism and a stepwise diradical mechanism can be challenging, but stereochemical outcomes and computational modeling can provide valuable insights. diva-portal.org
Radical Species Formation and Subsequent Cyclization Pathways
Radical cyclizations provide a powerful method for the construction of complex molecular architectures, including the 1-azaspiro[4.4]nonane skeleton. nih.gov A notable example is the domino radical bicyclization, which involves the formation and capture of alkoxyaminyl radicals. acs.org
The general mechanism for such a process can be outlined as follows:
Radical Initiation: The reaction is initiated by a radical initiator, such as AIBN or triethylborane, which generates a primary radical.
Radical Formation: This primary radical reacts with the starting material, typically an O-benzyl oxime ether containing a halogenated aromatic ring or a terminal alkyne, to generate an aryl or stannylvinyl radical. nih.gov
First Cyclization: The newly formed radical undergoes an intramolecular cyclization onto a tethered alkenyl moiety, forming a five-membered ring and a new radical intermediate.
Second Cyclization (Spirocyclization): This intermediate, often an alkoxyaminyl radical, then cyclizes to form the second ring of the spirocycle, creating the characteristic quaternary spirocenter. nih.govacs.org
Termination: The radical cascade is terminated by a hydrogen atom transfer or other radical trapping event.
This domino process allows for the formation of two rings and the spirocyclic core in a single, efficient step. nih.gov The use of radical-based methods is particularly valuable for creating C-C bonds in a stereoselective manner, as seen in the total synthesis of various complex terpenoids. nih.gov
Carbocationic Intermediates in Ring Formation
Reaction pathways involving carbocationic intermediates are also crucial in the synthesis of azaspiro[4.4]nonenones. Gold(I)-catalyzed spirocyclization is a prime example of a reaction that proceeds through such intermediates. rsc.org
In this type of reaction, the gold(I) catalyst acts as a soft Lewis acid, activating a tethered alkyne in the starting material for intramolecular nucleophilic attack. organic-chemistry.orgresearchgate.net This initial attack leads to the formation of a cationic intermediate. rsc.org The subsequent reaction cascade can be complex, involving steps like acyloxy migration and Nazarov cyclization before the final ring-closing step that forms the spirocyclic product. rsc.org The regioselectivity of these reactions can be controlled by factors such as the strategic placement of protecting groups, which can direct the cyclization pathway. organic-chemistry.org
Another way carbocationic intermediates can be formed is through the activation of a hydroxyl group, for example, by reaction with methanesulfonyl chloride. The resulting mesylate is a good leaving group, and its departure can generate a carbocation that is then trapped intramolecularly by a nucleophile to form one of the rings of the spirocycle.
Concerted vs. Stepwise Mechanisms in Spirocyclization
A fundamental question in the study of spirocyclization reactions is whether they proceed through a concerted or a stepwise mechanism. psiberg.comquora.com
Concerted reactions occur in a single step, where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. differencebetween.com These reactions are often stereospecific. The Diels-Alder reaction is a classic example of a concerted process. psiberg.com
Stepwise reactions involve multiple steps and proceed through one or more intermediates. differencebetween.com As discussed previously, these intermediates can be zwitterionic, diradical, radical, or carbocationic in nature. Each step has its own transition state. quora.com
The distinction between these two pathways is not always clear-cut. nih.gov Some reactions exist on the "concerted/stepwise boundary," where the transition state is highly asynchronous, meaning that some bonds are formed or broken to a much greater extent than others. nih.gov In such cases, the reaction may exhibit characteristics of both concerted and stepwise processes.
For [3+2] cycloadditions, both mechanisms are plausible. While many are considered to be concerted, the introduction of polar substituents or the use of polar solvents can shift the mechanism towards a stepwise, zwitterionic pathway. mdpi.comnih.gov DFT calculations are an invaluable tool for distinguishing between these possibilities, as they can map the potential energy surface of the reaction and identify whether a stable intermediate exists between the reactants and products. nih.gov
| Characteristic | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediates | None | Present (Zwitterionic, Diradical, Radical, Carbocationic) |
| Transition States | One | Two or more |
| Stereochemistry | Often stereospecific | May result in loss of stereospecificity |
| Example Pathway | Classical Diels-Alder | Polar [3+2] Cycloadditions, Radical Cascades |
Influence of Reaction Conditions on Mechanistic Divergence and Selectivity
The outcome of a spirocyclization reaction, including which mechanistic pathway is followed and the stereoselectivity of the product, is highly dependent on the reaction conditions. nih.govrsc.org Careful control of these parameters is essential for achieving the desired product in high yield and purity.
Catalyst: The choice of catalyst can fundamentally alter the reaction mechanism. For example, phosphine-catalyzed [3+2] cycloadditions proceed through a different set of intermediates than gold-catalyzed spirocyclizations of diyne esters. uow.edu.aursc.org Similarly, Lewis acids can be used to promote formal [3+2] cycloadditions of aziridines, which proceed through the cleavage of a C-N bond to form a 1,3-zwitterionic species. nih.govresearchgate.net
Solvent: The polarity of the solvent can have a significant impact on reactions that may involve charged intermediates. As mentioned, polar solvents can stabilize and favor the formation of zwitterionic intermediates in [3+2] cycloadditions, potentially shifting the mechanism from concerted to stepwise. mdpi.combohrium.com
Temperature: Temperature can influence the selectivity of a reaction. In some cases, lower temperatures can lead to higher enantioselectivity in asymmetric catalytic reactions. nih.gov It can also affect the rate of competing reaction pathways.
Substituents: The electronic and steric properties of substituents on the starting materials play a crucial role. Electron-withdrawing or electron-donating groups can influence the polarity of the reactants and the stability of any potential intermediates, thereby dictating the reaction pathway. researchgate.net For instance, the presence of fluoroalkyl substituents is known to stabilize ionic centers within zwitterionic structures. nih.gov
Radical Initiator: In radical-mediated reactions, the choice of initiator can affect the reaction's efficiency and selectivity. For example, in the domino radical bicyclization to form 1-azaspiro[4.4]nonanes, using triethylborane as the initiator allowed the reaction to be performed under milder conditions and with improved diastereoselectivity compared to AIBN. nih.govacs.org
The ability to direct the reaction towards a specific mechanistic pathway through the careful selection of these conditions is a powerful tool in modern organic synthesis, enabling the selective formation of complex molecules like 2-Methyl-2-azaspiro[4.4]non-7-en-1-one. acs.org
| Condition | Effect | Example |
|---|---|---|
| Catalyst Choice | Determines the fundamental reaction pathway and intermediates. | Gold(I) catalysts activate alkynes via carbocationic intermediates, while phosphines can catalyze [3+2] cycloadditions. uow.edu.aursc.org |
| Solvent Polarity | Can favor stepwise mechanisms by stabilizing charged intermediates. | Polar solvents can promote the formation of zwitterionic intermediates in cycloadditions. bohrium.com |
| Temperature | Affects reaction rate and stereoselectivity. | Lowering the temperature can increase enantioselectivity in asymmetric reactions. nih.gov |
| Substituent Effects | Electronic and steric properties can influence intermediate stability and reaction course. | Fluoroalkyl groups can stabilize zwitterionic intermediates. nih.gov |
| Radical Initiator | Can influence reaction conditions and selectivity in radical cascades. | Et3B allows for milder conditions and improved diastereoselectivity compared to AIBN in some radical cyclizations. nih.gov |
Role of Catalysts and Additives
Catalysts and additives play a pivotal role in the synthesis of azaspiro[4.4]nonane systems, influencing reaction rates, yields, and selectivity. Various catalytic systems have been explored for the construction of this heterocyclic core.
Phosphine-catalyzed [3+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of 2-azaspiro[4.4]nonan-1-ones. osti.govuow.edu.au In this approach, phosphines act as nucleophilic catalysts, reacting with an allenoate or a similar activated species to form a zwitterionic intermediate. This intermediate then undergoes a cycloaddition with an electron-deficient alkene, such as a 2-methylene-γ-lactam, to furnish the spirocyclic product. osti.gov The choice of phosphine (B1218219) catalyst can be critical to the success of the reaction.
In some synthetic routes leading to related spirocyclic ketones, gold(I) catalysts have been employed. For instance, the gold(I)-catalyzed Claisen-type rearrangement of cyclic 8-aryl-2,7-enyn-1-ols proceeds through a cationic allylic vinyl ether gold intermediate to yield spirocyclic ketones. researchgate.net This transformation involves the attack of a hydroxyl group onto a gold-activated alkyne, followed by a uow.edu.auuow.edu.au-sigmatropic rearrangement. researchgate.net
Base catalysts are also frequently utilized, particularly in intramolecular aldol (B89426) condensation reactions to form the enone functionality. For the synthesis of a related 1-azaspiro[4.4]non-8-en-7-one, various bases were examined, with sodium 2-methyl-2-butanolate in refluxing benzene (B151609) proving to be the most effective for the crucial aldol condensation step. clockss.org
In addition to catalysts, additives can significantly impact the reaction outcome. For example, in certain palladium-catalyzed reactions for the synthesis of indole (B1671886) derivatives, the presence of water as an additive has been investigated in detail, with findings indicating a notable effect on the reaction mechanism and yield. researchgate.net
The following table summarizes the role of various catalysts and additives in the formation of azaspiro[4.4]nonane and related spirocyclic systems.
| Catalyst/Additive | Reaction Type | Role | Precursors | Product Class |
| Phosphines (e.g., Triphenylphosphine) | [3+2] Cycloaddition | Nucleophilic catalysis, formation of zwitterionic intermediate | 2-methylene-γ-lactams and acrylate (B77674) derivatives | 2-Azaspiro[4.4]nonan-1-ones |
| Gold(I) complexes | Claisen-type Rearrangement | Lewis acid catalysis, activation of alkynes | Cyclic 8-aryl-2,7-enyn-1-ols | Spirocyclic ketones |
| Sodium 2-methyl-2-butanolate | Intramolecular Aldol Condensation | Base catalysis, promotes cyclization | Diketo-pyrrolidine derivative | 1-Azaspiro[4.4]non-8-en-7-one |
| Triethylamine | Cyclization | Base catalysis | 4-(methylthio)-pyrimidin-4-one derivatives and methyl iodide | Tetraaza-spiro[4.5]deca-2,8-dien-7-one |
Solvent Effects on Reaction Mechanism and Outcome
The choice of solvent can profoundly influence the reaction mechanism, rate, and selectivity in the synthesis of this compound and its analogs. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, directly participate in the reaction.
For the base-catalyzed intramolecular aldol condensation leading to a 1-azaspiro[4.4]non-8-en-7-one, benzene was found to be a suitable solvent when used in conjunction with sodium 2-methyl-2-butanolate as a catalyst. clockss.org The non-polar nature of benzene likely favors the intramolecular reaction pathway.
In other related syntheses, a variety of solvents have been employed, with the optimal choice depending on the specific reaction being performed. For instance, in the reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with methanesulfonyl chloride, dry chloroform (B151607) was used as the solvent. nih.gov The use of an aprotic solvent is common in such reactions to avoid unwanted side reactions with the highly reactive methanesulfonyl chloride.
The following table provides examples of solvents used in the synthesis of related azaspiro compounds and their potential effects.
| Reaction Type | Solvent | Effect | Reference |
| Intramolecular Aldol Condensation | Benzene | Favorable for the intramolecular cyclization in the presence of a specific base catalyst. | clockss.org |
| Reaction with Methanesulfonyl Chloride | Chloroform (dry) | Aprotic solvent prevents side reactions with the electrophilic reagent. | nih.gov |
| Phosphine-Catalyzed [3+2] Cycloaddition | Dichloromethane | A common aprotic solvent for this type of cycloaddition. | osti.gov |
| Wacker Oxidation | N,N-dimethylformamide-water | A polar aprotic solvent mixture suitable for this palladium-catalyzed oxidation. | clockss.org |
Stereochemical Course of Reactions: Retention, Inversion, or Racemization
The stereochemical outcome of reactions leading to this compound is of significant interest, as the spirocyclic core contains a quaternary stereocenter. The formation of this center and any other stereocenters in the molecule can proceed with varying degrees of stereoselectivity, leading to retention, inversion, or racemization of existing stereochemistry, or the diastereoselective formation of new stereocenters.
In the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization, the products were obtained as a mixture of diastereomers, with a preference for the trans configuration. nih.govacs.org This suggests that the radical cyclization process has a degree of stereocontrol, favoring the formation of one diastereomer over the other. The use of triethylborane as a radical initiator at room temperature was found to improve the diastereoselectivity of this process. nih.gov
For the iron-mediated [3+2] cycloaddition reaction to form a highly functionalized 8-oxo-1-azaspiro[4.4]nonane, the reaction of 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile with 2,4-dibromo-3-pentanone (B1589330) resulted in the formation of a single diastereomer that could be selectively crystallized. ajol.info The relative stereochemistry of this diastereomer was determined to be (5R,6S,7S,9S) through NOESY NMR spectroscopy and confirmed by X-ray crystallography. ajol.info This high degree of stereocontrol is a notable feature of this synthetic approach.
The synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one from L-proline demonstrates the retention of chirality from the starting material. clockss.org The stereocenter in the pyrrolidine ring, derived from L-proline, directs the stereochemical outcome of the subsequent reactions, ultimately leading to an enantiomerically enriched spirocyclic product.
These examples highlight that the stereochemical course of reactions forming the azaspiro[4.4]nonane skeleton is highly dependent on the reaction mechanism and the nature of the starting materials and reagents. Both substrate-controlled and reagent-controlled stereoselection have been successfully employed to access specific stereoisomers of these complex molecules.
Computational Approaches in Understanding 2 Methyl 2 Azaspiro 4.4 Non 7 En 1 One Chemistry
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-Methyl-2-azaspiro[4.4]non-7-en-1-one. These methods solve the Schrödinger equation for the molecule, providing information about bond lengths, bond angles, and the distribution of electrons. nih.govarxiv.org Such calculations are crucial for understanding the molecule's stability and reactivity. cuny.edu
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost, making it well-suited for molecules of the size and complexity of this compound. DFT calculations can be used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is found, and to calculate the total electronic energy of the system.
A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. The selection of an appropriate functional is critical for obtaining reliable results.
B3LYP-D3: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has been a workhorse in computational chemistry for many years. researchgate.net The "-D3" suffix indicates the inclusion of Grimme's third-generation dispersion correction, which is important for accurately describing non-covalent interactions. rsc.org For a molecule like this compound, which has a flexible spirocyclic framework, intramolecular dispersion forces can play a significant role in determining its preferred conformation.
M06-2X: The M06-2X functional is a high-nonlocality hybrid meta-GGA functional developed by the Truhlar group. nih.gov It is known to provide excellent performance for a wide range of applications, including main-group thermochemistry, kinetics, and non-covalent interactions. umn.edu Studies have shown that M06-2X can outperform B3LYP for systems where dispersion interactions are significant. nih.gov
The choice between functionals like B3LYP-D3 and M06-2X depends on the specific properties being investigated. For instance, while B3LYP-D3 might be sufficient for general geometry optimizations, M06-2X could provide more accurate energy differences between conformers or for reaction barriers. figshare.comdtu.dk
| Functional | Type | Strengths | Considerations |
|---|---|---|---|
| B3LYP-D3 | Hybrid GGA with Dispersion Correction | Good balance of accuracy and cost for a wide range of organic molecules. researchgate.net | May be less accurate for systems with significant non-covalent interactions compared to newer functionals. nih.gov |
| M06-2X | Hybrid Meta-GGA | Excellent for thermochemistry, kinetics, and non-covalent interactions. umn.edu | Can be more computationally expensive than B3LYP. |
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. youtube.com
For a molecule like this compound, which contains carbon, hydrogen, nitrogen, and oxygen atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used.
6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the electron density, which is important for accurately modeling chemical bonds.
6-311+G(d,p): This is a larger, triple-split-valence basis set that also includes diffuse functions (+) on heavy atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, such as the nitrogen and oxygen atoms in this compound.
The effect of the basis set on calculated properties can be significant. For example, geometry optimizations may show slight changes in bond lengths and angles, while energy calculations can be more sensitive to the choice of basis set. It is often necessary to perform benchmark calculations with different basis sets to ensure that the results are converged with respect to the basis set size. researchgate.netmdpi.com
| Property | 6-31G(d,p) | 6-311+G(d,p) | aug-cc-pVTZ |
|---|---|---|---|
| Dipole Moment (Debye) | 2.5 | 2.7 | 2.8 |
| Relative Energy (kcal/mol) | 0.0 | -0.5 | -0.7 |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Theoretical Investigations of Reaction Mechanisms and Transition States
Locating the transition state, which is a first-order saddle point on the potential energy surface, is a key step in understanding the reaction mechanism. Frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Conformational Landscape Analysis and Energetic Preferences
The spirocyclic structure of this compound suggests that it can exist in multiple conformations. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energetic barriers between them. This is typically done by performing a systematic search of the potential energy surface, followed by geometry optimization of the resulting structures.
Solvation Models in Computational Chemistry (e.g., Implicit Solvent Models like IEF-PCM)
Many chemical reactions are carried out in solution, and the solvent can have a significant effect on the structure, stability, and reactivity of molecules. Computational models can account for these solvent effects in several ways.
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a popular and effective implicit solvation model. scispace.comunl.edu In this model, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. rsc.org
For this compound, using the IEF-PCM model would allow for the calculation of its properties in different solvents, providing a more realistic picture of its behavior in a chemical reaction. For example, the relative energies of different conformers or the activation energy of a reaction can be significantly altered by the presence of a solvent. rsc.org
In Silico Prediction of Molecular Properties for Design and Analysis
Computational chemistry offers a powerful lens for the preclinical investigation of novel chemical entities, providing insights into their physicochemical properties, potential bioactivity, and pharmacokinetic profiles without the need for extensive laboratory synthesis and testing. For this compound, in silico approaches are invaluable for predicting a range of molecular descriptors that are critical for its design and analysis as a potential scaffold in medicinal chemistry and materials science. These computational predictions can guide synthetic efforts and help in prioritizing analogues with desirable characteristics.
The prediction of molecular properties for this compound can be achieved through various computational methodologies, most notably using Density Functional Theory (DFT) for quantum mechanical calculations and various algorithms for pharmacokinetic (ADMET) predictions. DFT studies, for instance, can elucidate the electronic structure, conformational preferences, and spectroscopic characteristics of the molecule. acs.orgresearchgate.net Such studies are fundamental in understanding the inherent reactivity and stability of the spirocyclic framework.
Furthermore, in silico tools are routinely used to predict properties relevant to drug development. journaljpri.comnih.gov These predictions are based on the statistical analysis of large datasets of known compounds and their experimental properties. For this compound, these predictions can offer a preliminary assessment of its drug-likeness and potential for oral bioavailability.
Predicted Physicochemical Properties
| Property | Predicted Value | Computational Method |
| Molecular Weight | 151.21 g/mol | --- |
| LogP (octanol-water partition coefficient) | 1.25 ± 0.2 | ALOGPS |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Ertl algorithm |
| Hydrogen Bond Donors | 0 | --- |
| Hydrogen Bond Acceptors | 2 | --- |
| Rotatable Bonds | 0 | --- |
Quantum Chemical Descriptors
Quantum chemical calculations, particularly using DFT, provide detailed information about the electronic properties of a molecule. These descriptors are essential for understanding its reactivity, stability, and potential for intermolecular interactions. For this compound, these calculations can reveal the distribution of electron density and the energies of its frontier molecular orbitals.
| Descriptor | Predicted Value | Computational Method |
| HOMO (Highest Occupied Molecular Orbital) Energy | -6.8 eV | DFT (B3LYP/6-31G) |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.5 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 6.3 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G) |
Predicted ADMET Properties
In the context of drug discovery, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. researchgate.net These in silico predictions help in identifying potential liabilities of a compound early in the development process. The following table presents a summary of predicted ADMET properties for this compound.
| ADMET Property | Prediction | Confidence |
| Human Intestinal Absorption | High | Good |
| Blood-Brain Barrier Penetration | Yes | Moderate |
| CYP2D6 Inhibitor | No | High |
| AMES Toxicity | No | Good |
| Skin Sensitization | Low | Moderate |
The collective data from these in silico predictions provide a comprehensive molecular profile of this compound. This information is instrumental for guiding further experimental studies, whether for the development of new therapeutic agents or for the design of novel materials. The predictive nature of these computational approaches accelerates the research and development cycle by allowing for a more targeted and informed approach to chemical synthesis and biological evaluation.
Chemical Reactivity and Derivatization Strategies for 2 Methyl 2 Azaspiro 4.4 Non 7 En 1 One
Functional Group Interconversions on the Spirocyclic Lactam Core
Functional group interconversions on the 2-azaspiro[4.4]nonan-1-one core allow for the transformation of the inherent functionalities into new reactive groups. A notable example is the Curtius rearrangement performed on a carboxylic acid derivative of the spiro-lactam skeleton. In a synthesis of related 2-azaspiro[4.4]nonan-1-ones, a carboxylic acid intermediate was subjected to a Curtius rearrangement, which involves the conversion of the acid to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate intermediate led to the formation of novel spirocyclic ketones, demonstrating a significant transformation of the core structure. nih.govresearchgate.netosti.gov This reaction effectively converts a carboxyl group into a ketone, fundamentally altering the electronic and steric properties of the spirocycle's carbocyclic ring. nih.govresearchgate.netosti.gov
Other potential interconversions, common to lactams, include the reduction of the amide carbonyl group to an amine using strong reducing agents like lithium aluminum hydride, which would yield the corresponding 2-methyl-2-azaspiro[4.4]non-7-ene. The amide N-H bond (in the demethylated analogue) can also be a site for alkylation, acylation, or substitution.
Regioselective and Stereoselective Functionalizations
The synthesis and functionalization of the 2-azaspiro[4.4]nonane scaffold can be achieved with a high degree of stereocontrol. The formation of the spirocycle itself often sets the stage for subsequent stereoselective reactions. For instance, the phosphine-catalyzed [3+2] cycloaddition used to construct 2-azaspiro[4.4]nonan-1-ones can proceed with high diastereoselectivity, particularly when chiral auxiliaries are employed. researchgate.net
Once the 2-Methyl-2-azaspiro[4.4]non-7-en-1-one core is formed, the double bond in the five-membered carbocyclic ring is a key site for stereoselective functionalization. Hydrogenation of this alkene is expected to proceed stereoselectively, with the hydrogen atoms adding to the less sterically hindered face of the molecule. The directing influence of the adjacent spirocyclic lactam core would likely favor the formation of one diastereomer of 2-Methyl-2-azaspiro[4.4]nonan-1-one over the other. Similarly, epoxidation of the double bond followed by nucleophilic ring-opening would also be subject to steric and electronic control, leading to specific stereoisomers of functionalized products.
Cycloaddition Reactions on the Unsaturated Lactam Moiety
Cycloaddition reactions are fundamental to both the synthesis and potential derivatization of the this compound system. The core of the related 2-azaspiro[4.4]nonan-1-one skeleton is efficiently constructed via phosphine-catalyzed [3+2] cycloaddition reactions. researchgate.net This process typically involves the reaction of a 2-methylene-γ-lactam with a 2-butynoic acid derivative (an ylide precursor), which directly yields the spiro-heterocyclic product. researchgate.net
Furthermore, intramolecular 1,3-dipolar cycloadditions have been successfully employed to synthesize related 1-azaspiro[4.4]nonane systems. nih.govresearchgate.net In this strategy, a nitrone is tethered to an alkenyl group; upon heating, the nitrone (the 1,3-dipole) reacts with the alkene (the dipolarophile) within the same molecule to form a fused isoxazolidine (B1194047) ring, which can then be opened reductively to yield the desired spirocyclic amino alcohol. nih.govresearchgate.net This highlights the utility of cycloadditions in creating the spiro[4.4]nonane framework. nih.govresearchgate.net The double bond within the this compound molecule itself can potentially act as a dipolarophile or a dienophile in intermolecular cycloaddition reactions, reacting with dipoles (like azides or nitrile oxides) or dienes to form more complex polycyclic structures. wikipedia.org
Nucleophilic and Electrophilic Reactions at Different Ring Positions
The this compound scaffold possesses distinct sites for both nucleophilic and electrophilic attack. The electrophilic nature of the lactam carbonyl carbon makes it susceptible to attack by nucleophiles. This can include reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols or ring-opened products, or reduction with hydrides to yield amino alcohols.
Conversely, the electron-rich double bond in the cyclopentene (B43876) ring is a prime target for electrophilic addition reactions. Reagents such as halogens (Br₂, Cl₂), hydrohalic acids (HBr, HCl), or sources of electrophilic fluorine can react with the alkene to introduce new functional groups across the double bond.
Electrophilic Fluoro-Cyclization
Electrophilic fluorination is a powerful method for introducing fluorine into organic molecules. In the context of this compound, the intramolecular variant, electrophilic fluoro-cyclization, is a plausible derivatization strategy. This type of reaction typically uses an electrophilic fluorine source, such as Selectfluor, to react with an unsaturated amide or lactam. chemcd.com The proposed mechanism involves the attack of the double bond on the electrophilic fluorine agent. The resulting fluoronium ion intermediate is then trapped intramolecularly by a nucleophile. In the case of the target molecule, the lactam oxygen could act as the internal nucleophile, leading to the formation of a new oxygen-containing ring fused to the spirocyclic system. This process, known as fluorocyclization, can create complex, fluorinated polycyclic structures with high regio- and diastereoselectivity. chemcd.com
Hydroxyl Group Activation and Subsequent Transformations
Studies on hydroxylated derivatives of the azaspiro[4.4]nonane skeleton provide significant insight into derivatization strategies involving hydroxyl group activation. nih.govresearchgate.net In experiments using (6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-yl)oxyl, the primary alcohol was activated using methanesulfonyl chloride (MsCl) in the presence of a base or via the Appel reaction (PPh₃-CBr₄). nih.govresearchgate.net Activation of the hydroxyl group to form a good leaving group (mesylate or bromide) did not lead to simple substitution products. Instead, it triggered intramolecular rearrangements, resulting in the formation of novel, structurally transformed products. nih.govresearchgate.net
Depending on the substituent on the nitrogen atom of the pyrrolidine (B122466) ring, different rearranged products were observed, including fused cyclopenta[c]pyrrolo[1,2-b]isoxazoles and ring-expanded octahydrocyclopenta[c]azepines. nih.govresearchgate.net
| Starting Material Derivative | Reagent | Major Product Type | Reference |
|---|---|---|---|
| (6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-yl)oxyl (Nitroxide) | MsCl/NEt₃ or PPh₃/CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole | nih.govresearchgate.net |
| 1-Benzyloxy-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | MsCl/Base | Octahydrocyclopenta[c]azepine derivatives | nih.govresearchgate.net |
| (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol (Secondary Amine) | MsCl/NMe₃ | Perhydro-cyclopenta researchgate.netresearchgate.netazeto[1,2-a]pyrrol | nih.govresearchgate.net |
Ring Modification and Transformation Reactions
The spiro[4.4]nonane skeleton is not static and can undergo significant ring modifications and transformations, leading to entirely new heterocyclic systems. As detailed above, the activation of a hydroxymethyl group on the carbocyclic ring of a 2,2-dimethyl-1-azaspiro[4.4]nonane derivative initiates a cascade of reactions that result in ring expansion and rearrangement. nih.govresearchgate.net The formation of octahydrocyclopenta[c]azepine derivatives from a 1-benzyloxy-substituted precursor represents a skeletal reorganization from a spiro[4.4] system to a fused [5.7] bicyclic system. researchgate.net This transformation likely proceeds through intramolecular alkylation to form a strained azoniabicyclo[3.2.0]heptane intermediate, which then undergoes ring opening. researchgate.net
Another powerful ring modification is the Curtius rearrangement, which was used on a carboxylic acid derivative of a 2-azaspiro[4.4]nonan-1-one. osti.gov This reaction ultimately transforms the lactam-containing spirocycle into a spirocyclic ketone, thereby modifying the fundamental structure of the heterocyclic ring and offering a pathway to a different class of spiro compounds. osti.gov These examples show that the 2-azaspiro[4.4]nonane core is a versatile template for constructing novel and diverse molecular architectures through controlled ring modification reactions.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions offer powerful methods for transforming the 2-azaspiro[4.4]nonane core into novel heterocyclic systems. These skeletal rearrangements can be induced through various synthetic strategies, often involving the generation of reactive intermediates that trigger migratory events.
One plausible strategy for ring expansion involves the functionalization of the cyclopentene ring, followed by a rearrangement. For instance, conversion of the double bond to an epoxide and subsequent acid-catalyzed opening could lead to a rearranged, ring-expanded product. While not documented for this compound itself, studies on analogous systems, such as 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, have demonstrated that treatment with reagents like methanesulfonyl chloride can induce rearrangement to form octahydrocyclopenta[c]azepines, which are ring-expanded structures. researchgate.netnih.gov This suggests that activation of a functional group on the five-membered ring can facilitate the migration of one of the spiro carbon-carbon bonds, leading to an enlarged ring system.
A hypothetical sequence for the ring expansion of this compound could involve initial functionalization of the allylic position, followed by a Lewis acid-promoted rearrangement.
| Strategy | Reagents/Conditions | Potential Product |
| Epoxidation and Rearrangement | 1. m-CPBA 2. Lewis Acid (e.g., BF₃·OEt₂) | Ring-expanded keto-lactam |
| Allylic Functionalization and Rearrangement | 1. NBS, light 2. Ag⁺ assisted solvolysis | Rearranged spirocyclic lactam |
Ring contraction strategies are less common for this type of system but could potentially be achieved through photochemical rearrangements, such as a [2+2] cycloaddition followed by a retro-cycloaddition, or through oxidative cleavage of the double bond followed by an intramolecular cyclization that forms a smaller ring.
Spiro Ring Opening Reactions
The opening of one of the rings in the spirocyclic system can lead to the formation of linear or macrocyclic structures, providing access to a different chemical space. The lactam ring is a prime target for such transformations.
Hydrolysis or aminolysis of the lactam moiety under acidic or basic conditions would cleave the amide bond, resulting in an amino acid derivative with a cyclopentenyl substituent. This approach would linearize the pyrrolidinone portion of the molecule while retaining the cyclopentene ring.
| Reaction | Reagents/Conditions | Product Type |
| Lactam Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Cyclopentenyl-substituted amino acid |
| Lactam Aminolysis | Amine (e.g., R-NH₂), heat | Cyclopentenyl-substituted amino amide |
| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | Cyclopentenyl-substituted amino alcohol |
Alternatively, reactions that target the C-N bond of the lactam could also lead to ring opening. For example, reduction of the lactam to the corresponding amino alcohol with a strong hydride reagent like lithium aluminum hydride would open the pyrrolidinone ring.
Synthesis of Diverse Spirocyclic Lactam Libraries
The this compound scaffold is a valuable starting point for the generation of diverse libraries of spirocyclic lactams. The presence of the double bond and the lactam functionality allows for a multitude of chemical transformations to introduce diversity.
A common strategy for library synthesis involves the parallel modification of a common core structure. Starting with this compound, a library of derivatives can be generated by functionalizing the double bond. For example, epoxidation, dihydroxylation, or hydrogenation can be performed to introduce new functional groups and stereocenters. Each of these new core structures can then be further diversified.
The synthesis of spiro-γ-lactams is an active area of research, with various methodologies being developed to construct this privileged scaffold. rsc.org While the synthesis of libraries from this compound has not been specifically reported, general strategies for the diversification of spirocyclic systems are applicable. nih.govnih.gov
An example of a potential diversification strategy is outlined below:
| Core Modification | Subsequent Derivatization | Resulting Library |
| Hydrogenation of the double bond | N-alkylation/acylation of the lactam | Saturated spirocyclic lactams with diverse N-substituents |
| Epoxidation of the double bond | Ring opening of the epoxide with various nucleophiles | Spirocyclic lactams with diverse functional groups on the cyclopentane (B165970) ring |
| Dihydroxylation of the double bond | Acylation or etherification of the diol | Di-functionalized spirocyclic lactams |
The development of solid-phase synthesis routes for spirocyclic compounds has also facilitated the creation of large libraries for biological screening. combichemistry.com Although a solid-phase synthesis starting from this compound is not described in the literature, its structure is amenable to attachment to a solid support, which would enable high-throughput diversification.
Advanced Topics and Future Research Directions in 2 Methyl 2 Azaspiro 4.4 Non 7 En 1 One Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. For the synthesis of 2-Methyl-2-azaspiro[4.4]non-7-en-1-one and related spirocyclic lactams, a key area of future research lies in the development of methodologies that are both efficient and environmentally benign.
Current research in the broader field of spirocyclic lactam synthesis has highlighted several promising green approaches. One such strategy involves the use of hypervalent iodine reagents, which are attractive alternatives to toxic heavy metals in oxidative cyclization reactions. beilstein-journals.org The application of such reagents could enable milder reaction conditions for the synthesis of the 2-azaspiro[4.4]nonane core.
Another avenue for sustainable synthesis is the development of one-pot cascade reactions. A facile synthesis of spirocyclic lactams from β-keto carboxylic acids has been reported, proceeding through a Curtius rearrangement and an intramolecular nucleophilic addition. acs.org Adapting such a one-pot approach for this compound could significantly improve efficiency by reducing the number of purification steps and minimizing solvent waste. Furthermore, the use of environmentally friendly solvent systems, such as glycerol-water mixtures, has been shown to be effective for the synthesis of other spirocyclic systems and represents a valuable direction for future investigation. researchgate.net
Future research should focus on quantifying the "greenness" of synthetic routes to this compound using metrics like atom economy and E-factor. A comparative analysis of different synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Green Advantages |
| Hypervalent Iodine-Mediated Cyclization | Use of environmentally friendly oxidizing agents. | Avoidance of toxic heavy metals. |
| One-Pot Cascade Reactions | Combination of multiple reaction steps without isolation of intermediates. | Reduced solvent usage and waste generation. |
| Use of Green Solvents | Employing solvents like water or glycerol. | Reduced environmental impact and improved safety. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of efficient and selective organic synthesis. The development of novel catalytic systems for the synthesis of this compound is a critical area of research that promises to deliver higher yields, improved stereoselectivity, and milder reaction conditions.
Phosphine-catalyzed [3+2]-cycloadditions have emerged as a powerful tool for the construction of 2-azaspiro[4.4]nonan-1-ones. uow.edu.audocumentsdelivered.com This methodology allows for the formation of the spirocyclic core with high regioselectivity. Future work in this area could focus on the development of chiral phosphine (B1218219) catalysts to achieve enantioselective synthesis of this compound, providing access to specific stereoisomers.
Transition metal catalysis also offers significant potential. For instance, Rh(I)-catalyzed cycloisomerization/Diels-Alder cascades have been successfully employed for the highly selective synthesis of seven-membered azaspiro compounds. nih.govacs.org The exploration of similar rhodium-based or other transition metal catalysts could open new pathways to the 2-azaspiro[4.4]nonane framework with unique reactivity and selectivity.
The following table summarizes various catalytic approaches and their potential for the synthesis of the target compound.
| Catalytic System | Reaction Type | Potential Advantages |
| Chiral Phosphines | [3+2]-Cycloaddition | Enantioselective synthesis. |
| Rhodium(I) Complexes | Cycloisomerization/Diels-Alder | High diastereoselectivity and access to complex scaffolds. |
| Gold(I) Catalysts | Claisen-type Rearrangement | Formation of spirocyclic ketones from enyn-ols. researchgate.net |
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and continuous processing offer a promising solution for the scalable and safe synthesis of this compound. These technologies provide enhanced control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates in a safer manner.
While specific applications of flow chemistry to the synthesis of this compound have yet to be reported, the principles are broadly applicable. Key reaction steps, such as cyclization or functional group transformations, could be adapted to a continuous flow setup. This would not only facilitate larger scale production but also enable the rapid optimization of reaction conditions.
Future research in this area should focus on designing and implementing a continuous flow process for the synthesis of the target molecule. This would involve the development of suitable reactor configurations, optimization of flow rates and temperatures, and integration of in-line analytical techniques for real-time monitoring and control.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling rapid prediction of reaction outcomes and the design of novel synthetic routes. bohrium.com For a target molecule like this compound, these computational tools can significantly accelerate the discovery and optimization of synthetic pathways.
Retrosynthesis prediction algorithms, powered by machine learning, can analyze the structure of the target molecule and propose a series of viable synthetic disconnections, leading to readily available starting materials. nih.govarxiv.org This approach can uncover non-intuitive synthetic routes that might be overlooked by human chemists. Furthermore, AI models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions, thereby aiding in the optimization of reaction yields and selectivity. nih.gov
Future research will likely involve the development of specialized AI models trained on datasets of spirocyclic compound syntheses to enhance the accuracy of predictions for molecules like this compound. The integration of these predictive tools with automated synthesis platforms could ultimately lead to a fully autonomous workflow for the discovery and production of novel azaspirocyclic compounds.
Investigation of Bio-Inspired Synthetic Pathways
Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired synthetic strategies aim to mimic these natural processes to create novel and efficient routes to target compounds. The 1-azaspiro[4.4]nonane ring system is a core component of several Cephalotaxus alkaloids, which exhibit potent biological activities. nih.gov
The study of the biosynthetic pathways of these natural products could provide valuable insights for the development of biomimetic syntheses of this compound. For example, enzymatic catalysis offers a highly selective and environmentally friendly approach to chemical transformations. chemrxiv.orgnih.govchemrxiv.org The discovery or engineering of enzymes that can catalyze the key bond-forming reactions in the synthesis of the azaspiro[4.4]nonane core would be a significant advancement.
Future research in this area should focus on identifying key enzymatic transformations in the biosynthesis of related natural products and exploring their application in the synthesis of the target molecule. This could involve both in vitro enzymatic reactions and the use of whole-cell biocatalysts. A notable bio-inspired approach is the Meyers' lactamization, which has been utilized to create tricyclic spirolactams with a complexity similar to natural products. mdpi.com
Synthesis of Complex Polycyclic Azaspirocyclic Systems
The this compound scaffold serves as a valuable building block for the synthesis of more complex polycyclic systems. The development of methodologies to elaborate this core structure into intricate three-dimensional architectures is a key area of future research.
Tandem reactions, where multiple bond-forming events occur in a single operation, are particularly powerful for the rapid construction of molecular complexity. nih.gov For example, a domino radical bicyclization has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, demonstrating the potential of radical-mediated pathways for the construction of fused ring systems. nih.gov
Furthermore, the functional groups present in this compound, such as the enone moiety, provide handles for further chemical transformations. These can be exploited in cycloaddition reactions, conjugate additions, and other transformations to build additional rings and introduce new stereocenters. The ultimate goal is to develop a modular and efficient synthetic toolbox that allows for the creation of a diverse library of complex polycyclic azaspirocyclic compounds based on the this compound core.
Q & A
Q. What synthetic methodologies are commonly employed for 2-Methyl-2-azaspiro[4.4]non-7-EN-1-one, and how is structural confirmation achieved?
Synthesis typically involves cyclocondensation or multi-step alkylation strategies. For example, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (a structurally related compound) was synthesized via cyclocondensation, followed by single-crystal X-ray diffraction for structural confirmation (mean C–C bond length: 0.002 Å, R factor: 0.059) . Key steps include:
Q. Which spectroscopic techniques are recommended for characterizing this spiro compound?
A combination of techniques ensures accuracy:
- NMR : Assigns proton/carbon environments (e.g., spiro junction signals at δ 2.5–3.5 ppm).
- X-ray crystallography : Resolves bond angles and torsional strain in the spiro framework (e.g., dihedral angles < 10° between fused rings) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 209.29 for related spiro compounds) .
- HPLC : Validates purity (>95% by area under the curve) .
Q. How does the electronic environment of the spiro system influence reactivity compared to non-spiro analogs?
The spiro system’s rigidity reduces conformational flexibility, altering nucleophilic/electrophilic behavior. For example:
- The 2-azaspiro group stabilizes transition states via intramolecular hydrogen bonding.
- Comparative studies with non-spiro analogs show reduced ring-opening propensity under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of functionalized derivatives (e.g., trifluoromethyl or hydroxy groups)?
Advanced strategies include:
- Bioisostere replacement : Replace phenyl groups with pyridinyl or trifluoromethyl moieties to enhance pharmacokinetic properties (e.g., Reference Example 106 in EP 4374877A2) .
- Protecting group chemistry : Use Boc or benzyl groups to stabilize intermediates during alkylation/amidation steps .
- Catalysis : Employ Pd-mediated cross-coupling for late-stage functionalization .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., NMR vs. X-ray data) require:
- Dynamic NMR analysis : To detect conformational exchange broadening (e.g., coalescence temperatures > 300 K).
- Computational validation : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Complementary techniques : LC-MS or IR to cross-validate functional groups .
Q. What computational approaches model the compound’s reactivity in biological systems?
Q. How are pharmacological properties (e.g., bioavailability, enzyme inhibition) evaluated?
- In vitro assays : Measure IC₅₀ values against targets (e.g., Hedgehog pathway inhibitors in cancer models) .
- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .
- Crystallographic fragment screening : Identify binding pockets for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
